4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

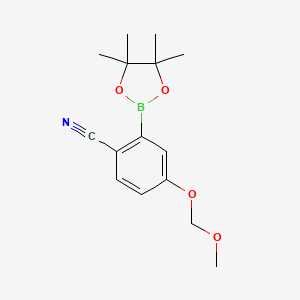

This compound features a benzonitrile core substituted at the 2-position with a pinacol boronate ester and at the 4-position with a methoxymethoxy group. Its molecular formula is C₁₅H₁₉BNO₄ (inferred from structural analogs in ), with the methoxymethoxy group (-OCH₂OCH₃) providing steric protection and modulating electronic properties. It is frequently employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis, such as in the preparation of paltusotine, an HIV-1 therapeutic precursor .

Properties

Molecular Formula |

C15H20BNO4 |

|---|---|

Molecular Weight |

289.14 g/mol |

IUPAC Name |

4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)13-8-12(19-10-18-5)7-6-11(13)9-17/h6-8H,10H2,1-5H3 |

InChI Key |

LCKHYMKLSGQPQL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCOC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the benzonitrile core, followed by the introduction of the methoxymethoxy group through a nucleophilic substitution reaction. The dioxaborolan group is then introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The dioxaborolan group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and palladium catalysts for cross-coupling reactions. The reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxymethoxy group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines. Cross-coupling reactions can result in the formation of new carbon-carbon bonds, leading to a variety of substituted aromatic compounds .

Scientific Research Applications

4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions. The methoxymethoxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The dioxaborolan group is particularly important in cross-coupling reactions, where it forms a complex with palladium catalysts to facilitate the formation of new carbon-carbon bonds . The nitrile group can also undergo transformations, such as reduction to primary amines, which can further participate in additional reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Boron-Containing Benzonitriles

Structural Analogues and Substituent Effects

a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2)

- Structure : Boronate ester at the 4-position of benzonitrile.

- Molecular Formula: C₁₃H₁₆BNO₂ (MW: 229.08) .

- Applications : Key intermediate in Suzuki couplings for biaryl synthesis (e.g., meta-terphenyl-linked D–π–A dyads in ).

- Key Difference : Lacks the methoxymethoxy group, leading to lower steric hindrance and distinct electronic effects.

b) 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 863868-22-8)

- Structure : Methyl group at the 4-position , boronate at the 2-position .

- Hazards : Similar to the target compound (H315, H319, H335) .

- Applications : Used in coupling reactions; methyl group may enhance lipophilicity compared to methoxymethoxy.

c) 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 949892-14-2)

- Structure : Methoxy at 3-position , boronate at 4-position .

- Molecular Formula: C₁₄H₁₈BNO₃ (MW: 267.12) .

- Key Difference : Altered regiochemistry impacts electronic distribution and reactivity in cross-coupling reactions.

Physicochemical and Reactivity Comparison

Key Observations:

- Electronic Effects : Electron-donating groups (e.g., methoxy) at meta/para positions alter the benzonitrile ring’s electron density, affecting regioselectivity in cross-couplings .

Biological Activity

The compound 4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 936250-15-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it features a complex structure that includes a dioxaborolane moiety, which is known for its reactivity in various biological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Notably:

- Cereblon Binding : Similar compounds have been shown to interact with cereblon, an E3 ubiquitin ligase that plays a critical role in protein degradation pathways. This interaction can lead to the modulation of transcription factors involved in oncogenesis, particularly in multiple myeloma treatment .

- BRD4 Inhibition : The compound may also exhibit activity against BRD4, a protein implicated in cancer progression. BRD4 inhibitors have demonstrated efficacy in suppressing tumor growth by disrupting the transcriptional regulation of oncogenes such as c-MYC .

Biological Activity Overview

The biological activities of This compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor | Potential inhibition of tumor cell proliferation through modulation of key oncogenic pathways. |

| Protein Interaction | Binding to cereblon and possibly affecting the ubiquitination process of specific proteins. |

| Gene Regulation | Modulation of gene expression via BRD4 inhibition and interference with super-enhancer regions. |

Case Studies

-

Antitumor Efficacy in Multiple Myeloma :

A study highlighted the efficacy of similar compounds in inducing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), critical for multiple myeloma cell survival. This suggests that derivatives like This compound could be explored as therapeutic agents in hematological malignancies . -

BRD4 Inhibition Studies :

Research has shown that BRD4 inhibitors can significantly reduce c-MYC levels in cancer cell lines. Compounds with similar structures to our target have demonstrated IC50 values ranging from 100 nM to 1 µM against various tumors . This positions This compound as a candidate for further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.